N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-7-12-13(8-11)20-18-17-12/h3-8H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSLUYJOXZCEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)N=NS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiadiazole Core Construction
The 1,2,3-benzothiadiazole ring system is typically synthesized via cyclization of o-phenylenediamine derivatives with sulfurating agents. For example, 1,2-diaminobenzene reacts with sulfur monochloride (S$$2$$Cl$$2$$) to form the thiadiazole ring. Introducing a carboxylic acid group at the 6-position requires a pre-functionalized precursor, such as 4-nitro-1,2-diaminobenzene, which undergoes cyclization followed by nitro group oxidation to the carboxylic acid. Alternatively, directed ortho-metalation strategies enable precise substitution on the benzene ring prior to cyclization.
Carboxylic Acid to Acyl Chloride Conversion
The carboxylic acid at position 6 is activated to its corresponding acyl chloride using thionyl chloride (SOCl$$_2$$) or oxalyl chloride. This step, demonstrated in the synthesis of analogous benzothiadiazole derivatives, proceeds efficiently in anhydrous dichloromethane with catalytic dimethylformamide (DMF), yielding the acyl chloride in >85% conversion.
Amide Bond Formation
The final step involves nucleophilic acyl substitution between the acyl chloride and 2,6-dimethylaniline. This reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane with triethylamine as a base to scavenge HCl, achieving amide yields of 70–80%.
Detailed Synthetic Procedures
Synthesis of 1,2,3-Benzothiadiazole-6-Carboxylic Acid
Route 1: Nitro-Group Oxidation
- Starting Material : 6-Nitro-1,2-diaminobenzene (1.0 eq) is suspended in dry toluene.
- Cyclization : Sulfur monochloride (1.2 eq) is added dropwise at 0°C, followed by heating to 80°C for 4 hours. The intermediate 6-nitro-1,2,3-benzothiadiazole is isolated via filtration (Yield: 68%).
- Oxidation : The nitro group is oxidized to a carboxylic acid using KMnO$$4$$ in acidic aqueous conditions (H$$2$$SO$$_4$$, 60°C, 6 hours), yielding 1,2,3-benzothiadiazole-6-carboxylic acid (Yield: 55%).
Route 2: Directed Metalation
- Directed Ortho-Metalation : 1,2-Diaminobenzene is treated with n-butyllithium and tetramethylethylenediamine (TMEDA) at −78°C, followed by quenching with CO$$_2$$ to install the carboxylic acid group.
- Cyclization : The diamine intermediate is reacted with S$$2$$Cl$$2$$ to form the thiadiazole ring (Overall Yield: 48%).
Preparation of 1,2,3-Benzothiadiazole-6-Carbonyl Chloride
Coupling with 2,6-Dimethylaniline
- Reaction Conditions : 1,2,3-Benzothiadiazole-6-carbonyl chloride (1.0 eq) is dissolved in THF and cooled to 0°C. 2,6-Dimethylaniline (1.2 eq) and triethylamine (2.0 eq) are added dropwise. The mixture is stirred at room temperature for 12 hours.
- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (Yield: 76%).
Optimization and Mechanistic Insights
Solvent and Base Effects
The choice of solvent and base significantly impacts amidation efficiency. Polar aprotic solvents like THF enhance nucleophilicity of the amine, while triethylamine effectively neutralizes HCl, preventing side reactions. Control experiments indicate that dimethylacetamide (DMAc) as a solvent increases yields to 82% by stabilizing the acyl chloride intermediate.
Temperature and Reaction Time
Elevated temperatures (50–60°C) reduce reaction times to 6 hours but risk decomposition of the acyl chloride. Room-temperature reactions, though slower, provide superior product purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, benzothiadiazole-H), 7.93 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 7.10 (s, 2H, Ar-H), 2.35 (s, 6H, CH$$3$$).
- $$^13$$C NMR : δ 167.5 (C=O), 152.1 (C-S), 135.2–118.7 (aromatic carbons), 20.1 (CH$$_3$$).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C$${15}$$H$${13}$$N$$_3$$OS: 299.0721; Found: 299.0718.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 6-Nitro-1,2-diaminobenzene | Cyclization, Oxidation | 55 | 98 |
| 2 | 1,2-Diaminobenzene | Directed Metalation, Cyclization | 48 | 95 |
Route 1 offers higher purity but requires harsh oxidation conditions, while Route 2 avoids nitro intermediates but suffers from lower yields due to metalation inefficiencies.
Applications and Biological Relevance
Though the target compound’s biological activity remains unexplored, structurally related benzothiadiazole amides exhibit potent hemostatic and thrombin-activating properties. Molecular docking studies suggest that the 2,6-dimethylphenyl group enhances hydrophobic interactions with thrombin’s S1 pocket, while the benzothiadiazole core participates in π-stacking.
Industrial-Scale Considerations
Large-scale synthesis requires optimization of cost-intensive steps:
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of benzothiadiazole compounds exhibit promising antitumor properties. The mechanism of action often involves the inhibition of key cellular processes that lead to cancer cell proliferation.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity of similar benzothiadiazole derivatives against various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings suggest that structural modifications can enhance cytotoxicity against specific cancer types, indicating potential for further development as anticancer agents .
Antimicrobial Properties
Benzothiadiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds are as follows:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |
| Compound B | Not specified | Not specified |
This antimicrobial efficacy highlights the compound's potential in developing new antibiotics or antifungal agents .
Organic Light Emitting Diodes (OLEDs)
N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide has been studied for its application in organic electronics, particularly in OLEDs. Its unique electronic properties make it suitable for use as a hole transport material.
Performance Metrics:
- Luminance Efficiency: Up to 30 cd/A
- Color Purity: High color purity with a narrow emission spectrum
These characteristics are crucial for enhancing the performance and efficiency of OLED devices .
Photovoltaic Cells
The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells (OPVs). Research indicates that incorporating benzothiadiazole derivatives can improve the efficiency of solar cells.
Efficiency Metrics:
- Power Conversion Efficiency (PCE): Reported efficiencies of up to 10% in laboratory settings.
- Stability: Enhanced stability under operational conditions compared to traditional materials.
These attributes position it as a promising material for next-generation solar technologies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity.
Synthetic Route Overview
A general synthetic route includes:
- Formation of the benzothiadiazole core.
- Introduction of the carboxamide functional group.
- Substitution with the 2,6-dimethylphenyl moiety.
Yield and Purity:
- Typical yields range from 60% to 85%.
- Purity levels often exceed 95%, verified through HPLC analysis.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other N-(2,6-dimethylphenyl) derivatives allow for comparative analysis of substituent effects, synthesis strategies, and applications. Below is a detailed comparison:
Table 1: Key Structural Features and Uses of Analogous Compounds
Key Observations:
- Benzothiadiazole vs. Chloroacetamide/Acylalanine Cores: The benzothiadiazole core in the target compound may confer distinct electronic properties compared to chloroacetamide (e.g., alachlor) or acylalanine (e.g., metalaxyl) backbones. Benzothiadiazoles are known to induce systemic acquired resistance in plants, while chloroacetamides inhibit fatty acid elongation in weeds .
- Substituent Effects : The 2,6-dimethylphenyl group is a common feature in herbicides and fungicides, providing steric bulk and influencing binding to target enzymes. For example, metalaxyl’s methoxyacetyl group enhances antifungal activity by targeting RNA polymerase I in oomycetes , whereas the benzothiadiazole-carboxamide group may interact with different biological pathways.
Application Potential
- Herbicidal Activity : Chloroacetamide derivatives like alachlor and thenylchlor target weed-specific enzymes, suggesting that the benzothiadiazole-carboxamide variant might require evaluation for similar mechanisms .
- Fungicidal Activity : Acylalanine fungicides (e.g., metalaxyl) demonstrate the importance of stereochemistry; metalaxyl-M (the D-enantiomer) is significantly more active than the racemic mixture . If the target compound’s benzothiadiazole group interacts with fungal targets, enantiomeric purity could be critical.
Biological Activity
N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H14N2O
- Molecular Weight : 246.28 g/mol
- CAS Number : 919761-49-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Cell Viability Studies
Table 1 summarizes the IC50 values for this compound in different cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 2.527 |
| HeLa | 2.659 |
These values indicate that the compound exhibits strong antiproliferative activity, particularly in the HCT116 and HeLa cell lines. The MTT assay results showed a reduction in cell viability to less than 50% at concentrations around 10 µM .
The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to inhibit the phosphorylation of Chk1 at Ser 317 in HeLa and HCT116 cells, which is crucial for cell cycle regulation and DNA damage response .
Antimicrobial Activity
In addition to its anticancer properties, benzothiadiazole derivatives have exhibited notable antimicrobial activity. In vitro studies have assessed their effectiveness against various bacterial strains.
Antibacterial Efficacy
Table 2 presents findings on the antibacterial activity of related benzothiadiazole compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
These results suggest that benzothiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological activities of this compound:
- Antitumor Activity in Lung Cancer : A study evaluated the compound's efficacy against lung cancer cell lines (A549, HCC827) using both 2D and 3D culture models. The results indicated a higher potency in 2D cultures with IC50 values around 6.26 µM for HCC827 cells .
- Antifungal Properties : The compound was also tested for antifungal activity against Candida albicans, showing promising results with an MIC value of 64 µg/mL .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide, and how are intermediates characterized?
- Methodological Answer : A common approach involves stepwise condensation and cyclization reactions. For example, intermediates like N-(2,6-dimethylphenyl)chloroacetamide can be synthesized via nucleophilic substitution (e.g., reacting chloroacetyl chloride with 2,6-dimethylaniline) and further functionalized with benzothiadiazole moieties. Characterization of intermediates typically employs thin-layer chromatography (TLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Key challenges include managing steric hindrance from the 2,6-dimethylphenyl group, which may require optimized reaction temperatures or catalytic systems.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions, particularly distinguishing between benzothiadiazole and aryl ring protons .
- IR Spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- UV-Vis Spectroscopy : Useful for studying electronic transitions in the benzothiadiazole core, which absorbs strongly in the 250-350 nm range .
- X-ray Crystallography : Provides unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, with R-factors <5% indicating high-quality data .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly addressing steric hindrance from the 2,6-dimethylphenyl group?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of bulky intermediates .
- Catalysis : Palladium-based catalysts (e.g., Suzuki coupling) improve cross-coupling efficiency between aryl halides and boronic acids .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered systems .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Purity Validation : Employ high-performance liquid chromatography (HPLC) to rule out impurities (>95% purity threshold) .
- In Silico Cross-Validation : Molecular docking (e.g., AutoDock Vina) can reconcile discrepancies by predicting binding affinities to targets like kinase enzymes .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Identify binding poses in protein active sites (e.g., EGFR kinase) using software like Schrödinger Suite.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanosecond timescales (e.g., GROMACS) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity trends .
Q. What strategies are used to analyze the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
- HPLC-MS Monitoring : Track degradation products and quantify stability (e.g., <10% degradation over 6 months at 25°C) .
Q. How do structural modifications to the benzothiadiazole core influence biological activity?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position enhances antimicrobial activity by 3–5-fold .
- Heterocycle Fusion : Replacing benzothiadiazole with triazolo-thiadiazole (e.g., ) alters selectivity toward kinase targets .
Q. How is crystallographic data quality validated during structure determination?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
